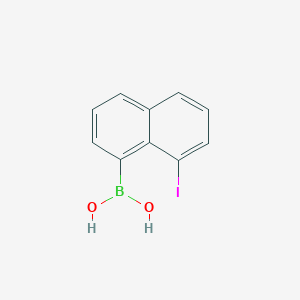
(2R,6S)-rel-2,6-Dimethyl-4-(2-methyl-3-phenylpropyl)morpholine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,6S)-rel-2,6-Dimethyl-4-(2-methyl-3-phenylpropyl)morpholine Hydrochloride is a chemical compound with a complex structure that includes a morpholine ring substituted with various functional groups
Métodos De Preparación
The synthesis of (2R,6S)-rel-2,6-Dimethyl-4-(2-methyl-3-phenylpropyl)morpholine Hydrochloride typically involves multiple steps, including the formation of the morpholine ring and subsequent functionalization. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of reagents such as alkyl halides, amines, and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to improve yield and purity.
Análisis De Reacciones Químicas
(2R,6S)-rel-2,6-Dimethyl-4-(2-methyl-3-phenylpropyl)morpholine Hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups on the morpholine ring or the phenylpropyl side chain are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
Aplicaciones Científicas De Investigación
(2R,6S)-rel-2,6-Dimethyl-4-(2-methyl-3-phenylpropyl)morpholine Hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity, including its interactions with biological targets and its effects on cellular processes.
Medicine: Research may explore its potential therapeutic applications, such as its use as a pharmaceutical intermediate or its potential effects on specific medical conditions.
Industry: The compound may be used in the development of new materials or as a component in industrial processes.
Mecanismo De Acción
The mechanism of action of (2R,6S)-rel-2,6-Dimethyl-4-(2-methyl-3-phenylpropyl)morpholine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
(2R,6S)-rel-2,6-Dimethyl-4-(2-methyl-3-phenylpropyl)morpholine Hydrochloride can be compared with other similar compounds, such as:
(2R,6R)-2,6-Dimethyl-4-(2-methyl-3-(4-(3-methylbutan-2-yl)phenyl)propyl)morpholine Hydrochloride: This compound has a similar structure but differs in the stereochemistry and specific substituents on the phenylpropyl side chain.
Propiedades
Fórmula molecular |
C16H26ClNO |
|---|---|
Peso molecular |
283.83 g/mol |
Nombre IUPAC |
(2R,6S)-2,6-dimethyl-4-(2-methyl-3-phenylpropyl)morpholine;hydrochloride |
InChI |
InChI=1S/C16H25NO.ClH/c1-13(9-16-7-5-4-6-8-16)10-17-11-14(2)18-15(3)12-17;/h4-8,13-15H,9-12H2,1-3H3;1H/t13?,14-,15+; |
Clave InChI |
OBKSBQUAVIMCMV-XZPOUAKSSA-N |
SMILES isomérico |
C[C@@H]1CN(C[C@@H](O1)C)CC(C)CC2=CC=CC=C2.Cl |
SMILES canónico |
CC1CN(CC(O1)C)CC(C)CC2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Dimethyl-2-phenyl-1H-benzo[d]imidazol-3-ium iodide](/img/structure/B13410317.png)

![tert-Butyl (2-{[(4-fluorophenyl)methyl]carbamoyl}-3-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepin-10-yl)methylcarbamate](/img/structure/B13410323.png)
![3-Amino-6-chloro-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide](/img/structure/B13410324.png)




![1-(2-Phenoxyethyl)-4-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B13410342.png)



![(6R,13S,25R)-5-O-Demethyl-28-deoxy-5-O-[(1,1-dimethylethyl)dimethylsilyl]-6,28-epoxy-13-hydroxy-25-[(1S)-1-methylpropyl]milbemycin B](/img/structure/B13410386.png)

